

Measuring SLC6A8 Transport Activity In Vitro: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ompenaclid*

Cat. No.: *B113488*

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Introduction

The Solute Carrier Family 6 Member 8 (SLC6A8), also known as the creatine transporter (CRT), is a vital protein responsible for the sodium- and chloride-dependent uptake of creatine into cells. This process is crucial for maintaining the high intracellular creatine and phosphocreatine levels necessary for cellular energy homeostasis, particularly in tissues with high energy demands such as the brain and muscle. Dysfunctional SLC6A8 transport due to genetic mutations leads to Creatine Transporter Deficiency (CTD), an X-linked metabolic disorder characterized by intellectual disability, developmental delays, and seizures. Therefore, robust in vitro methods for measuring SLC6A8 transport activity are essential for diagnosing CTD, characterizing patient-specific mutations, and for the discovery and development of novel therapeutic interventions.

This document provides detailed application notes and protocols for measuring SLC6A8 transport activity in vitro, focusing on the widely used radiolabeled creatine uptake assay.

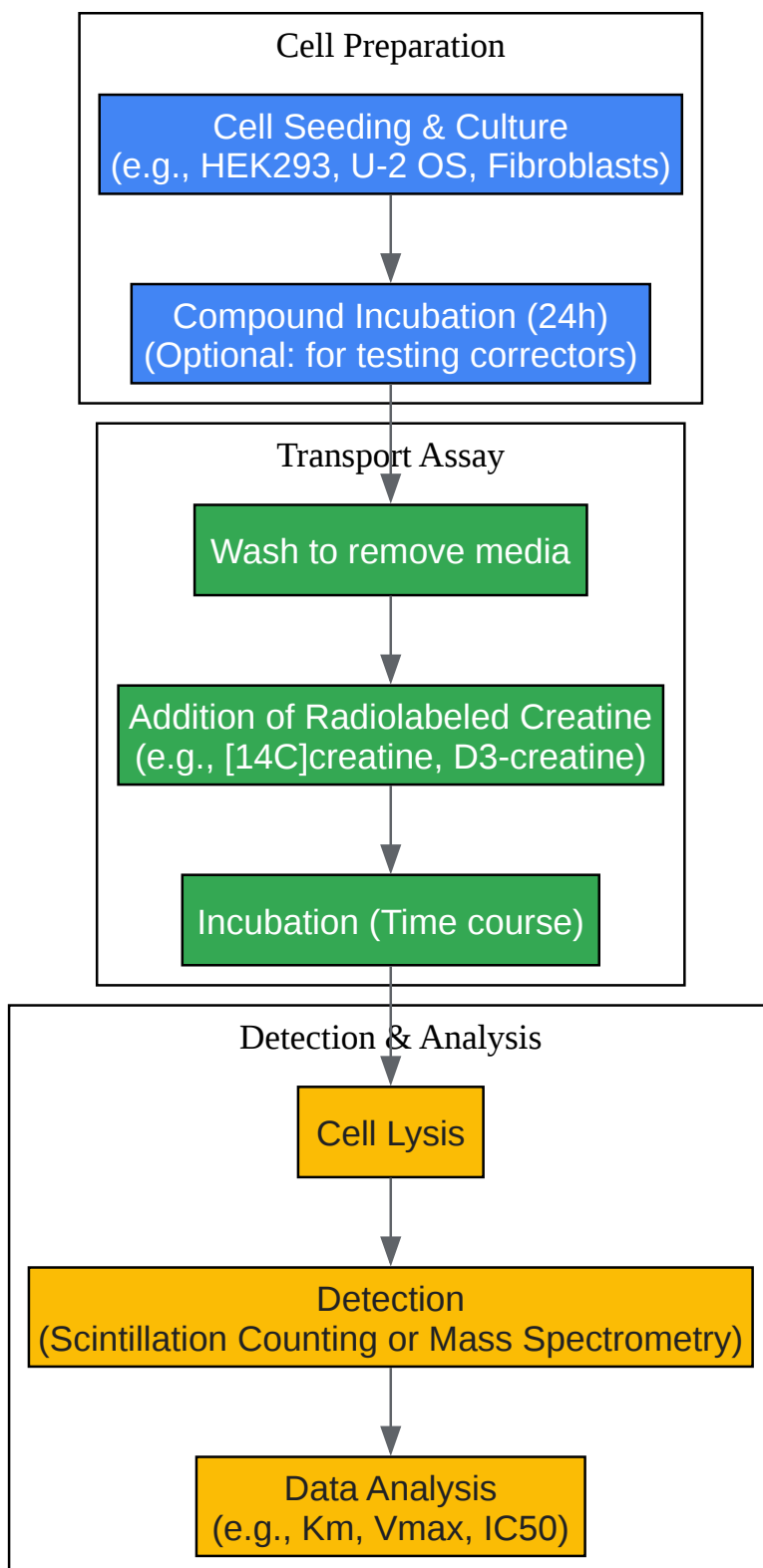
Principle of the Assay

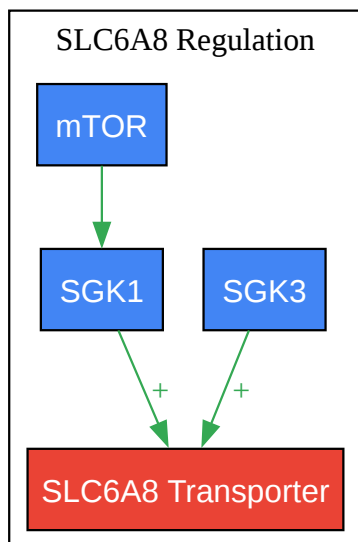
The most common method to directly measure SLC6A8 transport activity is the radiolabeled creatine uptake assay. This assay quantifies the rate at which cells import a radiolabeled form of creatine, such as [^{14}C]creatine or deuterated creatine (D3-creatine). Cells expressing functional SLC6A8 will accumulate the radiolabeled substrate over time. By measuring the

intracellular radioactivity or the amount of labeled creatine, the transport activity can be determined. This method allows for the kinetic characterization of the transporter, including the determination of the Michaelis-Menten constant (K_m) and the maximum transport velocity (V_{max}), as well as the assessment of inhibitor potency (IC_{50}).

Experimental Workflow

The general workflow for an in vitro SLC6A8 transport assay involves several key steps, from cell culture to data analysis.





Simplified signaling pathways regulating SLC6A8 activity.

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